2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

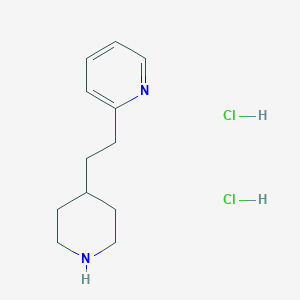

The IUPAC name for the base compound is 2-[2-(piperidin-4-yl)ethyl]pyridine. The dihydrochloride form arises from the protonation of two basic nitrogen atoms, resulting in the full name 2-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride. The structure consists of:

- A pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2-position.

- An ethyl chain (-CH2-CH2-) connecting the pyridine to the 4-position of a piperidine ring (a six-membered saturated ring with one secondary amine group).

The dihydrochloride salt forms when two hydrochloric acid molecules protonate the piperidine nitrogen and the pyridine nitrogen under acidic conditions. The structural representation is as follows:

$$ \text{Pyridine-2-yl-CH}2\text{-CH}2\text{-Piperidin-4-yl} \cdot 2\text{HCl} $$

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, its base structure, 2-(2-piperidinoethyl)pyridine, is associated with CAS 5452-83-5. Alternative names include:

- 2-(β-Piperidinoethyl)pyridine dihydrochloride

- 1-Methyl-1-(2-(1-methylpyridinium-2-yl)ethyl)piperidinium diiodide (a related analog).

The compound is cataloged in PubChem under CID 3016690 , which provides structural and physicochemical data.

Molecular Formula and Stoichiometric Composition

The molecular formula of the dihydrochloride salt is C₁₂H₂₀Cl₂N₂ , derived from the base compound (C₁₂H₁₈N₂) and two hydrochloric acid molecules. The stoichiometric breakdown is:

| Element | Quantity |

|---|---|

| Carbon | 12 atoms |

| Hydrogen | 20 atoms |

| Chlorine | 2 atoms |

| Nitrogen | 2 atoms |

The molecular weight is 290.21 g/mol, calculated from the atomic masses of constituent elements.

Salt Formation Rationale: Protonation Sites in Dihydrochloride Derivative

The dihydrochloride salt forms via protonation at two sites:

- Piperidine Nitrogen : The secondary amine in the piperidine ring (pKa ~11) readily accepts a proton in acidic conditions, forming an ammonium ion (-NH₂⁺).

- Pyridine Nitrogen : Though pyridine is weakly basic (pKa ~5), under strong acidic conditions, its lone pair on the nitrogen protonates, yielding a pyridinium ion (-NH⁺).

The addition of two HCl molecules stabilizes the compound, enhancing solubility and crystallinity for practical applications. This dual protonation is consistent with analogous piperidine-pyridine derivatives.

Properties

IUPAC Name |

2-(2-piperidin-4-ylethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11;;/h1-3,8,11,13H,4-7,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZFNMWPDCZWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride typically involves:

- Formation of the pyridine core or its functionalized precursor.

- Introduction of the ethyl linker attached to the pyridine ring.

- Attachment or synthesis of the piperidin-4-yl group.

- Final salt formation to obtain the dihydrochloride salt.

These steps can be achieved through various organic reactions such as nucleophilic substitution, reductive amination, coupling reactions, and salt formation.

Preparation of the Pyridine-Ethyl Intermediate

One key intermediate in the synthesis is 2-(pyridin-4-yl)ethyl derivatives. According to patent CN103483244A, a related pyridine derivative, ethyl 2-cyano-2-(pyridin-4-yl)acetic ester, can be prepared starting from 4-chloropyridine hydrochloride via nucleophilic substitution and esterification under heating conditions (60–90 °C for 120–180 minutes). The reaction progress is monitored by thin-layer chromatography (TLC), followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to isolate the intermediate in yields ranging from 78% to 87.5% depending on the conditions.

This intermediate can be further converted to the ethyl 2-(pyridin-4-yl)ethyl derivative through reduction or other functional group transformations.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl moiety is commonly introduced via nucleophilic substitution or reductive amination reactions. For example, in the synthesis of related pyridine-piperidine derivatives, palladium-catalyzed coupling reactions such as Buchwald–Hartwig amination have been employed to attach piperidine rings to halogenated pyridine intermediates.

In some synthetic routes, the piperidine ring is pre-functionalized (e.g., protected as Boc-piperidine) and coupled to the pyridine-ethyl intermediate, followed by deprotection to yield the free amine.

Salt Formation: Dihydrochloride Preparation

The final step involves conversion of the free base 2-(2-(piperidin-4-yl)ethyl)pyridine to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol. This salt formation enhances the compound’s solubility and stability, which is critical for pharmaceutical applications.

Representative Preparation Procedure

Analytical Characterization

- Intermediates and final products are typically characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- For example, ^1H NMR (400 MHz, CDCl3) of ethyl 2-cyano-2-(pyridin-4-yl)acetic ester shows characteristic signals at δ 4.136 (s, 2H), 7.086–7.101 (d, 2H), and 8.257–8.396 (d, 2H).

- Purity and identity of the dihydrochloride salt are confirmed by melting point, elemental analysis, and sometimes X-ray crystallography.

Summary Table: Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biochemical processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Piperidine-ethyl-pyridine motifs may enhance blood-brain barrier penetration compared to bulkier analogs like goxalapladib .

- Synthesis Challenges: Ethyl 2-(piperidin-4-yl)acetate hydrochloride (C₉H₁₈ClNO₂) demonstrates that esterification of piperidine derivatives can alter solubility, a consideration for optimizing the target compound .

- Regulatory Hurdles: Compounds with sensitizing properties (e.g., S-(2-(dimethylamino)ethyl)isothiourinium diHCl) face strict regulations, emphasizing the need for early toxicity screening .

Biological Activity

2-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride is a compound characterized by its piperidine and pyridine structures, which are integral to its biological activity. This compound has garnered interest due to its potential applications in pharmacology, particularly in treating neurological disorders and as an inhibitor in various biochemical pathways.

- Molecular Formula : C₁₂H₂₀Cl₂N₂

- Molecular Weight : 239.21 g/mol

- Solubility : High gastrointestinal absorption and ability to permeate the blood-brain barrier, making it suitable for central nervous system applications.

The biological activity of this compound is primarily attributed to:

- Interaction with Neurotransmitter Receptors : Compounds with similar structures have been shown to modulate neurotransmission pathways, potentially acting as inhibitors or substrates for specific receptors.

- Biochemical Pathways : The compound may influence various biochemical pathways by acting as a substrate for transport proteins, indicating possible drug-drug interactions.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit significant biological activities. Here are some highlighted activities:

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could lead to therapeutic applications in treating conditions like depression or anxiety disorders. The binding affinity to specific receptors is a key area of ongoing research.

- Transport Protein Substrate : Interaction studies indicate that this compound may act as a substrate for various transport proteins. This characteristic raises the possibility of drug-drug interactions, which necessitates further exploration in pharmacokinetic studies.

- In Vitro Studies on Modulation of Pathways : Research involving structurally similar compounds has shown that modifications in the piperidine or pyridine moieties can significantly alter biological activity. For instance, compounds exhibiting high activity against specific targets often share similar structural features with this compound .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridine ring (δ 8.2–8.5 ppm) and piperidine protons (δ 1.5–2.8 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98% by area normalization) .

Advanced Techniques - X-ray Crystallography : Resolves protonation states of the piperidine nitrogen in the dihydrochloride form, critical for understanding solubility .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 209.12) and detects trace impurities .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Safety Protocols

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during salt formation .

Advanced Hazard Mitigation - Spill Management : Neutralize spills with sodium bicarbonate before disposal.

- Storage : Store in airtight, desiccated containers at 4°C to prevent hygroscopic degradation .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Q. Basic Troubleshooting

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4 vs. 7.0) to minimize variability in IC₅₀ measurements .

Advanced Data Reconciliation - Metabolic Stability Testing : Use liver microsomes to identify species-specific metabolism (e.g., murine vs. human CYP450 isoforms) that may alter efficacy .

- Orthogonal Assays : Cross-validate kinase inhibition data using fluorescence polarization and radiometric assays .

What environmental factors influence the stability of this compound during long-term storage?

Q. Basic Stability Considerations

- Temperature : Degrades 2–3% monthly at 25°C but remains stable (<1% degradation) at 4°C .

- Light Sensitivity : Amber glass vials prevent photolytic cleavage of the pyridine ring .

Advanced Formulation Strategies - Lyophilization : Freeze-drying with trehalose as a cryoprotectant extends shelf life to >2 years .

How does the compound’s reactivity differ in aqueous vs. non-polar solvents during derivatization?

Basic Reactivity Profile

In aqueous media, the protonated piperidine nitrogen facilitates nucleophilic attacks (e.g., alkylation), while in toluene, the free base form undergoes Friedel-Crafts acylation .

Advanced Kinetic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.